molecular formula C26H14Br2N2O4 B273928 2-(4-bromophenyl)-4-{4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one

2-(4-bromophenyl)-4-{4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one

カタログ番号 B273928
分子量: 578.2 g/mol
InChIキー: OKVSWPNWBCNSMU-JFMUQQRKSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-bromophenyl)-4-{4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one, also known as BBBO, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

作用機序

The mechanism of action of 2-(4-bromophenyl)-4-{4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition leads to the inhibition of angiogenesis and the prevention of cancer cell invasion and metastasis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis by activating caspase-3 and caspase-9. In addition, this compound has been shown to inhibit the production of reactive oxygen species (ROS) and the expression of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).

実験室実験の利点と制限

One advantage of using 2-(4-bromophenyl)-4-{4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. However, this compound has limited solubility in water, which can make it difficult to administer in vivo. In addition, this compound has a short half-life, which can limit its effectiveness in vivo.

将来の方向性

Future research on 2-(4-bromophenyl)-4-{4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one could focus on improving its solubility and half-life to increase its effectiveness in vivo. In addition, further studies could be conducted to investigate the potential of this compound in the treatment of other diseases such as diabetes and cardiovascular disease. Finally, research could be conducted to identify other compounds that could be used in combination with this compound to enhance its therapeutic effects.
Conclusion
In conclusion, this compound is a chemical compound that has shown potential therapeutic applications in various fields of research. Its mechanism of action involves the inhibition of enzymes and signaling pathways involved in cell growth and survival. This compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. While this compound has limitations in terms of solubility and half-life, future research could focus on improving these aspects and identifying other compounds that could be used in combination with this compound to enhance its therapeutic effects.

合成法

The synthesis of 2-(4-bromophenyl)-4-{4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one involves the reaction of 4-bromobenzaldehyde, 4-bromoacetophenone, and glycine in the presence of a catalyst and solvent. The reaction yields this compound as a yellow solid with a melting point of 269-271°C.

科学的研究の応用

2-(4-bromophenyl)-4-{4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one has been studied for its potential therapeutic applications in various fields of research. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Alzheimer's disease.

特性

分子式

C26H14Br2N2O4

分子量

578.2 g/mol

IUPAC名

(4E)-2-(4-bromophenyl)-4-[[4-[(E)-[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl]methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C26H14Br2N2O4/c27-19-9-5-17(6-10-19)23-29-21(25(31)33-23)13-15-1-2-16(4-3-15)14-22-26(32)34-24(30-22)18-7-11-20(28)12-8-18/h1-14H/b21-13+,22-14+

InChIキー

OKVSWPNWBCNSMU-JFMUQQRKSA-N

異性体SMILES

C1=CC(=CC=C1/C=C\2/N=C(OC2=O)C3=CC=C(C=C3)Br)/C=C\4/N=C(OC4=O)C5=CC=C(C=C5)Br

SMILES

C1=CC(=CC=C1C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Br)C=C4C(=O)OC(=N4)C5=CC=C(C=C5)Br

正規SMILES

C1=CC(=CC=C1C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Br)C=C4C(=O)OC(=N4)C5=CC=C(C=C5)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。